

Physical and chemical properties of Dehydrocorydaline chloride

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Compound of Interest

Compound Name: Dehydrocorydaline chloride

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Dehydrocorydaline Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocorydaline chloride is a quaternary protoberberine alkaloid isolated from the tubers of *Corydalis* species.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] This technical guide provides an in-depth overview of the physical and chemical properties of **Dehydrocorydaline chloride**, along with detailed experimental protocols and visualizations of its known signaling pathways and experimental workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Dehydrocorydaline chloride** are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and drug development.

Property	Value	Reference
IUPAC Name	5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride	[1]
Synonyms	13-Methylpalmatine chloride	[2][3]
CAS Number	10605-03-5	[1][2][3]
Molecular Formula	C ₂₂ H ₂₄ ClNO ₄	[1][2][3][4][6]
Molecular Weight	401.88 g/mol	[2][3][4]
Appearance	Solid powder, white to beige or light yellow to yellow	[3][7][8]
Melting Point	191-193 °C	[9]
Solubility	DMSO: 20-25 mg/mL	[1][2][3]
Purity	≥95% to ≥98% (by HPLC)	[1][2][8]
Storage	-20°C, sealed, away from moisture and light	[1][9][10]
Stability	Stable for ≥ 4 years under recommended storage conditions. Solutions are unstable and should be prepared fresh.	[1][5][9]

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of **Dehydrocorydaline chloride** can be determined using the capillary method with a digital melting point apparatus.

- Sample Preparation: A small amount of the finely powdered **Dehydrocorydaline chloride** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus: A calibrated digital melting point apparatus.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. The range between these two temperatures is the melting range.
- Purity Indication: A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Determination of Solubility

Methodology: The solubility of **Dehydrocorydaline chloride** in various solvents can be determined by the equilibrium solubility method.

- Materials: **Dehydrocorydaline chloride**, a selection of solvents (e.g., water, ethanol, methanol, DMSO), a calibrated analytical balance, a vortex mixer, a temperature-controlled shaker, and a spectrophotometer or HPLC system.
- Procedure:
 - An excess amount of **Dehydrocorydaline chloride** is added to a known volume of the solvent in a sealed vial.
 - The mixture is agitated using a vortex mixer and then placed in a temperature-controlled shaker (e.g., at 25 °C) to reach equilibrium (typically 24-48 hours).
 - After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solid.
 - The concentration of **Dehydrocorydaline chloride** in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λ_{max} or by HPLC with a standard curve.

- The solubility is expressed in mg/mL or mol/L.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology: The purity of **Dehydrocorydaline chloride** is typically assessed using a reverse-phase HPLC method with UV detection.[\[8\]](#)[\[11\]](#)

- Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and a data acquisition system.
- Mobile Phase: A gradient or isocratic mobile phase, commonly a mixture of acetonitrile and water (often with a modifier like formic acid or ammonium acetate), is used.[\[12\]](#)[\[13\]](#)
- Sample Preparation: A standard solution of **Dehydrocorydaline chloride** is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or DMSO) and diluting to a known concentration.
- Procedure:
 - The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
 - A known volume of the sample solution is injected into the system.
 - The chromatogram is recorded, and the peak area of **Dehydrocorydaline chloride** is measured.
 - Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Structural Elucidation by NMR and Mass Spectrometry

Methodology: The chemical structure of **Dehydrocorydaline chloride** is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

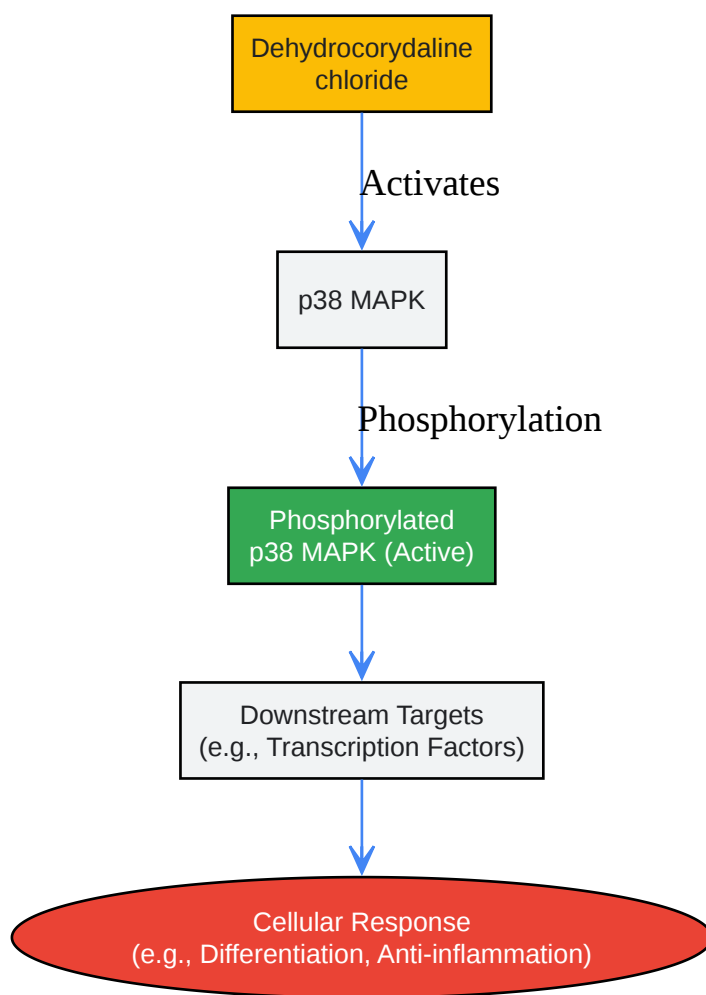
- NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer.
- The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OD).
- The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.[\[16\]](#)[\[18\]](#)
- Mass Spectrometry:
 - Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).[\[14\]](#)[\[15\]](#)[\[17\]](#)
 - The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.
 - Fragmentation patterns observed in MS/MS experiments provide further structural information.[\[14\]](#)[\[15\]](#)

Signaling Pathways and Experimental Workflows

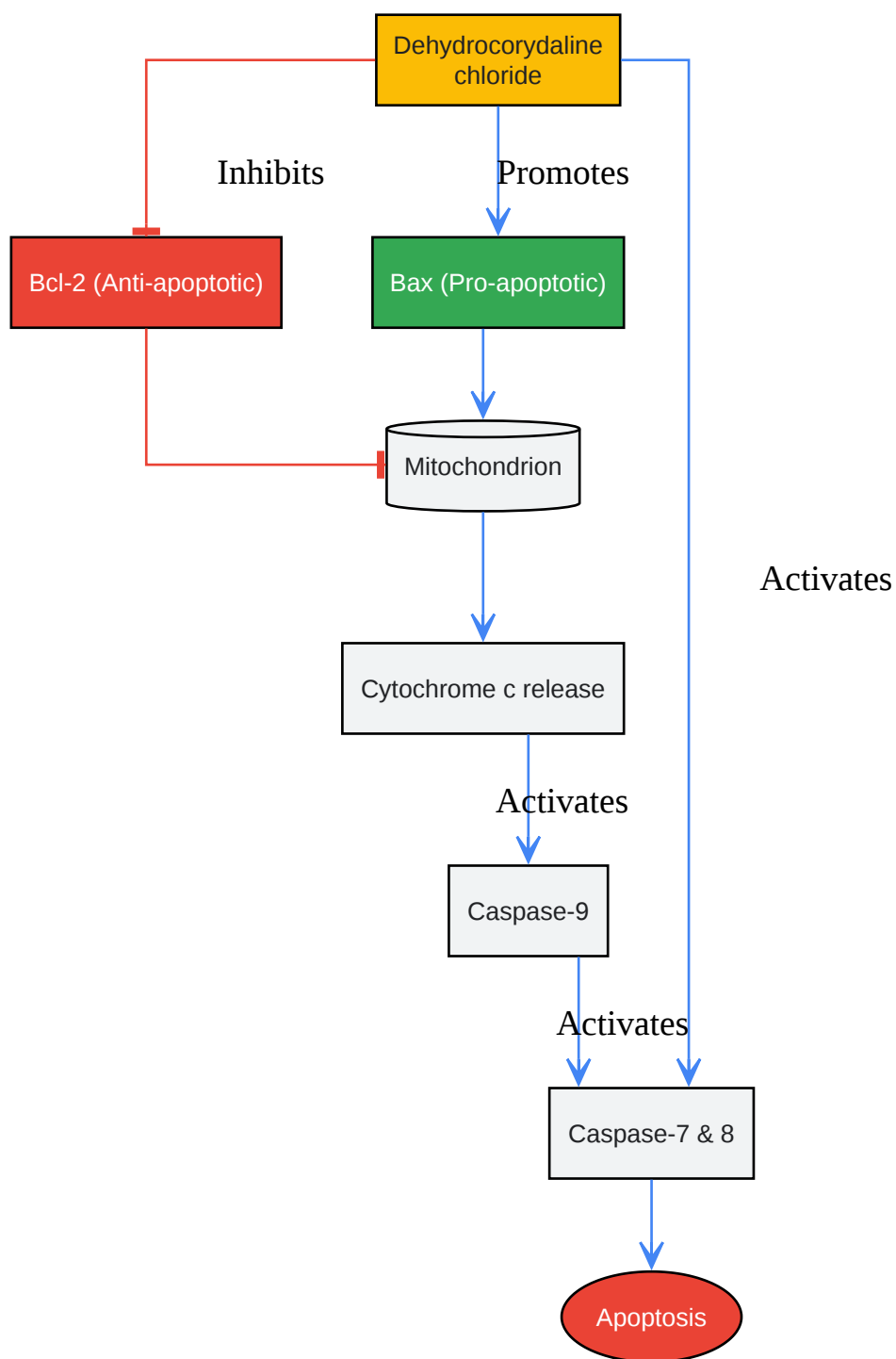
Signaling Pathways

Dehydrocorydaline chloride has been shown to modulate several key signaling pathways, including the p38 MAPK pathway and the intrinsic apoptosis pathway.



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Caption: **Dehydrocorydaline chloride**-mediated activation of the p38 MAPK signaling pathway.

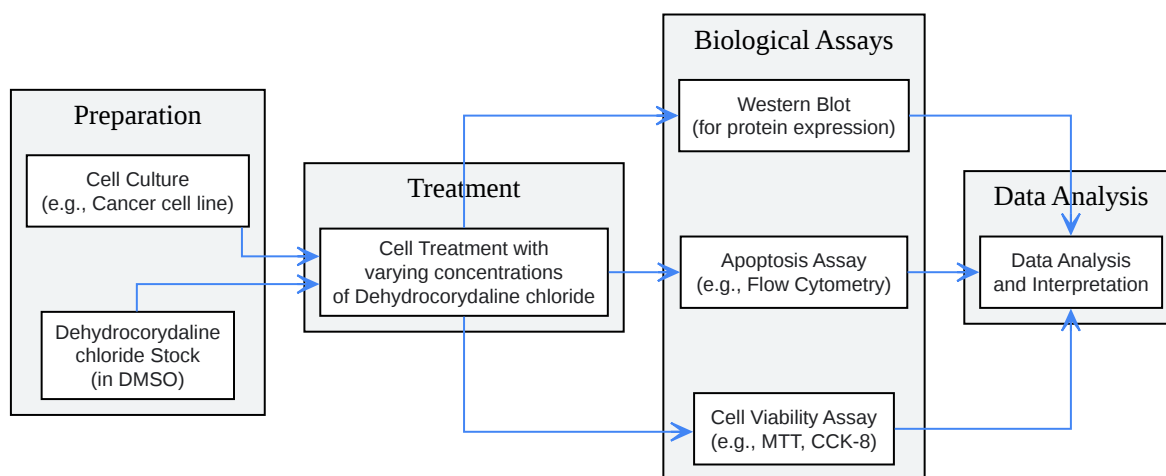


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Caption: Induction of apoptosis by **Dehydrocorydaline chloride** via the Bcl-2/Bax pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro biological activity of **Dehydrocorydaline chloride**.



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Caption: A typical experimental workflow for in vitro evaluation of **Dehydrocorydaline chloride**.

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